2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole
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Overview
Description
2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine ring via a sulfur atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The sulfur atom may play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-2-ylsulfanyl)-1,3-benzothiazole
- 2-(Pyrrolidin-4-ylsulfanyl)-1,3-benzothiazole
- 2-(Piperidin-3-ylsulfanyl)-1,3-benzothiazole
Uniqueness
2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is unique due to the position of the pyrrolidine ring attachment, which can influence its biological activity and chemical reactivity. The specific arrangement of atoms allows for unique interactions with molecular targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C11H12N2S2 |
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Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
RMPSONBXKRRYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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